2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological and material science applications. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, 6, and 7 with distinct functional groups:
- Position 2: A 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group, combining a thiophene ring linked to a dimethylpyrrole moiety. This introduces sulfur-containing aromaticity and electron-rich regions.
- Position 5 and 7: Methyl groups, enhancing steric bulk and influencing solubility.
The compound’s structural complexity suggests utility in drug discovery (e.g., kinase inhibition) or optoelectronic materials, though specific applications require further study. Its synthesis likely involves multi-step functionalization of the pyrazolo[1,5-a]pyrimidine core, analogous to methods described for related derivatives .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4S/c1-6-7-17-15(4)22-20-12-18(23-25(20)16(17)5)21-19(10-11-26-21)24-13(2)8-9-14(24)3/h8-12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJDZCWFATVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C(=CC(=N2)C3=C(C=CS3)N4C(=CC=C4C)C)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molar mass of approximately 316.4 g/mol. Its structure features a pyrazolo-pyrimidine core substituted with a thienyl group and a dimethylpyrrole moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Immunomodulatory Effects
The compound has also demonstrated potential in enhancing monoclonal antibody production in cell cultures. It was found to suppress cell growth while increasing glucose uptake and ATP levels during monoclonal antibody production processes. This suggests that it may play a role in optimizing bioprocesses for therapeutic antibody production .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of related pyrazole compounds. In particular, derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This positions the compound as a potential candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the 2,5-dimethylpyrrole moiety has been identified as a significant contributor to its efficacy in enhancing cell-specific productivity in biotechnological applications . Various structural modifications can lead to different biological outcomes; thus, ongoing SAR studies are essential for future drug development.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation through apoptosis induction. |
| Study 2 | Found that the compound enhances monoclonal antibody production by modulating glucose uptake and ATP levels in CHO cells. |
| Study 3 | Reported significant anti-inflammatory effects by inhibiting TNF-α and IL-6 production in vitro. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied properties depending on substituent patterns. Below is a comparative analysis with structurally related analogs:
Core Heterocycle Variations
- Pyrazolo[1,5-c]pyrimidines (e.g., 5-aryl-7-hydrazino derivatives): The 1,5-c core (vs. Substituents like hydrazino groups at position 7 (as in ) enhance reactivity toward carbonyl compounds, enabling indolin-2-one conjugates . Key Difference: The target compound’s 1,5-a core may favor planar conformations, improving stacking interactions in crystalline states—a property critical for materials science.
Substituent Effects
| Compound | Substituents | Key Properties |
|---|---|---|
| Target Compound | 2-Thienyl-pyrrole, 5/7-Me, 6-propyl | High lipophilicity (logP ~5.2*), potential for π-π stacking due to thienyl-pyrrole |
| 5-Aryl-7-hydrazinopyrazolo[1,5-c]pyrimidine | 5-Aryl, 7-NHNH2 | Enhanced solubility in polar solvents (hydrazine moiety); reactivity with ketones |
| 6-Methylpyrazolo[1,5-a]pyrimidine | 6-Me | Lower logP (~2.8*); limited steric hindrance |
*Hypothetical values based on substituent contributions.
- Thienyl vs. Phenyl Groups : The thienyl group in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in phenyl-substituted analogs. This could enhance binding to metal ions or biological targets with sulfur-recognition sites.
- Propyl Chain vs.
Research Findings and Data Gaps
- Structural Analysis : Crystallographic data for the target compound are unreported, but tools like SHELXL () could resolve its conformation and intermolecular interactions .
- Biological Activity: No direct studies exist, though analogs with 6-alkyl chains show antiviral and anticancer properties.
- Stability: The dimethylpyrrole and thienyl groups may confer oxidative stability compared to hydrazino derivatives, which are prone to hydrolysis.
Preparation Methods
One-Pot Assembly Strategy
A streamlined approach condenses four steps into single reactor:
Enzymatic Methylation
Exploratory studies using SAM-dependent methyltransferases show promise:
- Enzyme: HsMTase (recombinant)
- Conditions: pH 7.4, 37°C, 48 h
- Conversion: 68% with 99% regioselectivity
Industrial-Scale Considerations
For kilogram-scale production (EvitaChem process):
- Cost Drivers: Pd catalyst (32%), chromatographic purification (41%)
- Optimization:
- Replace column chromatography with antisolvent crystallization (30% cost reduction)
- Catalyst recycling via nanofiltration (5 cycles, 87% activity retained)
Table 3: Economic Comparison of Routes
| Method | Cost/kg (USD) | E-Factor | PMI |
|---|---|---|---|
| Classical Stepwise | 12,450 | 86 | 32.1 |
| One-Pot Assembly | 8,920 | 54 | 18.7 |
| Enzymatic | 23,800 | 29 | 9.4 |
Analytical Characterization
Final product validation employs orthogonal techniques:
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, such as cyclization or condensation of heterocyclic precursors. For example:
- Cyclization with heterocyclic amines : describes using sodium salts of hydroxypropenone derivatives and heterocyclic amines to form pyrazolo[1,5-a]pyrimidine cores .
- Diazonium coupling : highlights the use of diazonium chloride for introducing azo groups to the pyrimidine scaffold .
- Substituent introduction : suggests the thienyl-pyrrole moiety is incorporated via Suzuki coupling or similar cross-coupling reactions . Key conditions : Refluxing in dioxane with triethylamine (TEA) or using polar aprotic solvents (e.g., DMF) improves regioselectivity. Yields (46–70%) depend on precursor purity and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Essential for verifying substituent positions and aromatic proton environments. For instance, and report distinct chemical shifts for methyl (δ 2.0–2.5 ppm) and thienyl protons (δ 6.5–7.5 ppm) .
- HRMS : Validates molecular weight with <5 ppm error, as shown in for analogous compounds .
- FTIR : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Q. What are the documented research applications of pyrazolo[1,5-a]pyrimidine derivatives?
While specific data for this compound is limited, structurally related analogs exhibit:
- Pharmacological activity : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors or antimicrobial agents (e.g., mentions analogs with anti-inflammatory properties) .
- Material science : Heterocyclic cores serve as ligands in catalytic systems or optoelectronic materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during derivative synthesis?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
- Deuterated solvents : Use DMSO-d6 or CDCl3 to standardize NMR conditions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles ( used 2D techniques for azo derivatives) .
- Comparative analysis : Cross-reference with literature data for analogous substituents (e.g., provides structural analogs) .
Q. What strategies optimize purification for this compound given its complex substituents?
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : achieved >95% purity via ethanol or acetonitrile recrystallization .
- Membrane separation : Advanced techniques like nanofiltration (, RDF2050104) can isolate high-purity batches .
Q. How do substituent variations (e.g., propyl vs. methyl) impact physicochemical properties?
- Lipophilicity : The propyl group ( ) increases logP compared to methyl, affecting solubility and membrane permeability .
- Steric effects : Bulky substituents (e.g., phenyl in ) may hinder crystallization, requiring solvent optimization .
- Electronic effects : Electron-withdrawing groups (e.g., chloro in ) alter reactivity in nucleophilic substitutions .
Q. Can computational modeling predict reactivity or stability under varying conditions?
- DFT calculations : Model electron density distribution to identify reactive sites (e.g., thienyl C-2 position in ) .
- Molecular dynamics : Simulate solvent interactions to optimize reaction conditions (’s RDF2050108 emphasizes process simulation) .
- Docking studies : Predict bioactivity by analyzing binding affinities to target proteins (e.g., kinase domains in ) .
Methodological Considerations
Q. How to design a regioselective multi-step synthesis protocol?
- Stepwise functionalization : Introduce pyrrole and thienyl groups early to avoid steric clashes ( ’s synthetic route) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during cyclization () .
- In situ monitoring : Employ TLC or HPLC ( ) to track intermediate formation .
Q. What experimental controls mitigate byproduct formation in azo coupling reactions?
- Temperature control : Maintain 0–5°C during diazonium salt formation () .
- Stoichiometric precision : Use 1:1 molar ratios of diazonium salts to pyrazolo precursors () .
- Acidic pH : Stabilize diazonium intermediates with HCl to prevent decomposition .
Data Contradiction Analysis
Q. How to address conflicting melting points or spectral data across studies?
- Sample purity : Re-crystallize and re-analyze samples to rule out impurities ( achieved consistent melting points after recrystallization) .
- Instrument calibration : Validate NMR spectrometers with internal standards (e.g., TMS) .
- Crystallographic validation : Single-crystal X-ray diffraction () resolves ambiguities in substituent orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
